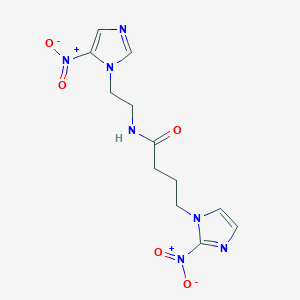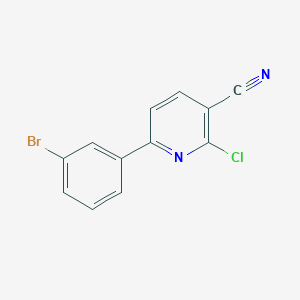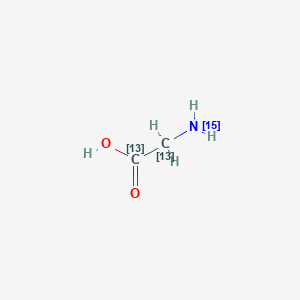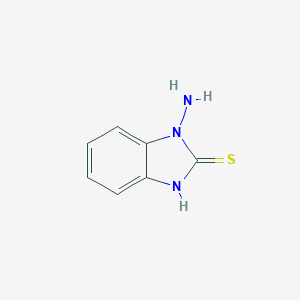
MG-dG Adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MG-dG Adduct is a compound formed when methylglyoxal, a reactive dicarbonyl compound, reacts with deoxyguanosine, a nucleoside component of DNA. This adduct is significant due to its role in the formation of advanced glycation end products, which are associated with various diseases, including diabetes and cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methylglyoxal-deoxyguanosine adduct typically involves the reaction of methylglyoxal with deoxyguanosine under controlled conditions. The reaction is usually carried out in an aqueous solution at physiological pH and temperature to mimic biological conditions .
Industrial Production Methods: While there is no large-scale industrial production method specifically for methylglyoxal-deoxyguanosine adduct, the production of methylglyoxal itself can be achieved through the degradation of glucose or other metabolic intermediates. This process can be scaled up using biotechnological methods involving microbial fermentation .
化学反应分析
Types of Reactions: MG-dG Adduct undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more stable products.
Reduction: Reduction reactions can break down the adduct into simpler compounds.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the adduct .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of the adduct, as well as substituted compounds depending on the reagents used .
科学研究应用
MG-dG Adduct has several scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of advanced glycation end products.
Biology: The adduct is studied for its role in DNA damage and repair mechanisms.
Medicine: Research focuses on its association with diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: The adduct is used as a biomarker for oxidative stress and metabolic disorders .
作用机制
The mechanism by which methylglyoxal-deoxyguanosine adduct exerts its effects involves the modification of DNA structure and function. Methylglyoxal reacts with the guanine residues in DNA to form the adduct, which can lead to mutations and disruptions in DNA replication and repair processes. This can activate various cellular pathways, including those involved in apoptosis and inflammation .
相似化合物的比较
Methylglyoxal-lysine adduct: Formed by the reaction of methylglyoxal with lysine residues in proteins.
Glyoxal-deoxyguanosine adduct: Formed by the reaction of glyoxal, another reactive dicarbonyl compound, with deoxyguanosine.
Advanced glycation end products (AGEs): A broad category of compounds formed by the reaction of reducing sugars with proteins, lipids, or nucleic acids .
Uniqueness: MG-dG Adduct is unique due to its specific formation from methylglyoxal and deoxyguanosine, leading to distinct structural and functional consequences in DNA. Its role in disease mechanisms and potential as a biomarker for metabolic disorders further highlights its significance .
属性
CAS 编号 |
159062-85-8 |
|---|---|
分子式 |
C13H17N5O6 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
InChI 键 |
FGUOIKXAPPJNLE-GFAWAZIOSA-N |
SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
手性 SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
同义词 |
3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


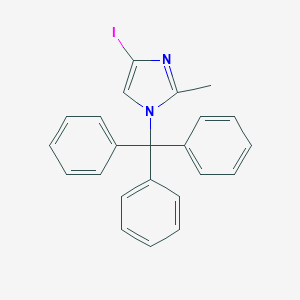
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
